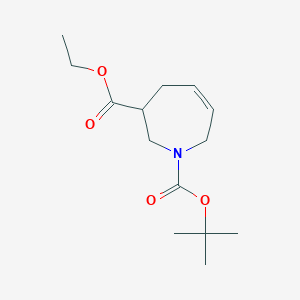

1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate

CAS No.: 851593-71-0

Cat. No.: VC15922254

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851593-71-0 |

|---|---|

| Molecular Formula | C14H23NO4 |

| Molecular Weight | 269.34 g/mol |

| IUPAC Name | 1-O-tert-butyl 3-O-ethyl 2,3,4,7-tetrahydroazepine-1,3-dicarboxylate |

| Standard InChI | InChI=1S/C14H23NO4/c1-5-18-12(16)11-8-6-7-9-15(10-11)13(17)19-14(2,3)4/h6-7,11H,5,8-10H2,1-4H3 |

| Standard InChI Key | GGMKOLRHIFMVQN-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1CC=CCN(C1)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Nomenclature

Structural Characteristics

1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate features a partially saturated azepine ring (3,4-dihydro-1H-azepine) substituted with two ester groups: a tert-butyl carbamate at position 1 and an ethyl ester at position 3. The saturation pattern reduces ring strain while maintaining conformational flexibility, a trait advantageous for interactions in catalytic or biological systems .

The IUPAC name, 1-O-tert-butyl 3-O-ethyl 2,3,4,7-tetrahydroazepine-1,3-dicarboxylate, reflects its stereoelectronic configuration. The canonical SMILES string further elucidates the connectivity of substituents.

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 269.34 g/mol |

| InChI Key | GGMKOLRHIFMVQN-UHFFFAOYSA-N |

| Topological Polar Surface | 64.5 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

These properties influence solubility, reactivity, and bioavailability, making the compound suitable for solution-phase reactions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 1-tert-Butyl 3-ethyl 3,4-dihydro-1H-azepine-1,3(2H,7H)-dicarboxylate involves multi-step organic transformations. A proposed method utilizes ruthenium-based catalysts, such as tricyclohexylphosphine[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidine][benzylidene]ruthenium(II) dichloride, in dichloromethane under controlled heating. This catalyst facilitates ring-closing metathesis (RCM), a critical step in forming the azepine scaffold.

Key Reaction Steps

-

Esterification: tert-Butyl and ethyl esters are introduced via nucleophilic acyl substitution using anhydrides or chlorides.

-

Ring Formation: RCM of diene precursors generates the seven-membered ring, with the catalyst optimizing cyclization efficiency.

-

Purification: Chromatographic techniques isolate the product, ensuring high purity for downstream applications.

Industrial Scalability

While laboratory-scale synthesis is well-documented, industrial production requires optimization for cost and yield. Continuous flow reactors and immobilized catalysts represent promising avenues to enhance scalability.

Structural and Conformational Analysis

2D and 3D Conformations

PubChem’s 2D structure depicts the azepine ring in a boat conformation, with ester groups adopting equatorial positions to minimize steric hindrance . The 3D conformer model reveals slight puckering, stabilizing the molecule through intramolecular hydrogen bonding between the carbonyl oxygen and adjacent hydrogen atoms .

Spectroscopic Characterization

-

NMR: NMR signals at δ 1.2–1.4 ppm correspond to tert-butyl and ethyl methyl groups, while olefinic protons resonate near δ 5.3–5.7 ppm.

-

IR: Strong absorptions at 1720 cm (C=O stretch) and 1250 cm (C-O ester) confirm the dicarboxylate structure.

Applications in Research and Development

Pharmaceutical Intermediates

Azepines are prized in drug discovery for their bioisosteric compatibility with piperidines and pyrrolidines. This compound’s ester groups serve as protective motifs, enabling selective functionalization during the synthesis of neurologically active agents . For example, analogous scaffolds (e.g., WX142035 and WX142037) are intermediates in diazepine-based therapeutics targeting GABA receptors .

Catalysis and Materials Science

The tert-butyl group enhances steric bulk, making the compound a ligand in asymmetric catalysis. Ruthenium complexes incorporating azepine derivatives have shown efficacy in olefin metathesis, a reaction pivotal in polymer synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume